molecular formula C20H17NO3 B12606544 1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one CAS No. 914383-81-6

1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one

Cat. No.: B12606544
CAS No.: 914383-81-6
M. Wt: 319.4 g/mol
InChI Key: ANERLBDHRJDMKL-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline and benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the chalcone into its corresponding dihydrochalcone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline and benzaldehyde derivatives.

    Reduction: Dihydrochalcone derivatives.

    Substitution: Various halogenated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Other chalcone derivatives such as 1-(2,4-dihydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one.

    Quinoline Derivatives: Compounds like 4-quinolinecarboxaldehyde and its derivatives.

Uniqueness

1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is unique due to the presence of both methoxy groups on the phenyl ring and the quinoline moiety

Properties

CAS No.

914383-81-6

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-quinolin-4-ylprop-2-en-1-one

InChI

InChI=1S/C20H17NO3/c1-23-15-8-10-20(24-2)17(13-15)19(22)9-7-14-11-12-21-18-6-4-3-5-16(14)18/h3-13H,1-2H3

InChI Key

ANERLBDHRJDMKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

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